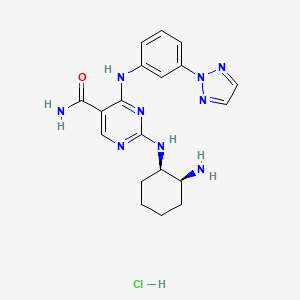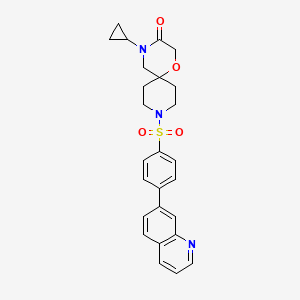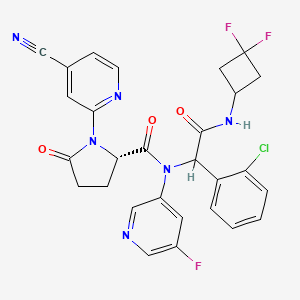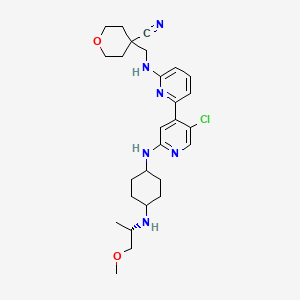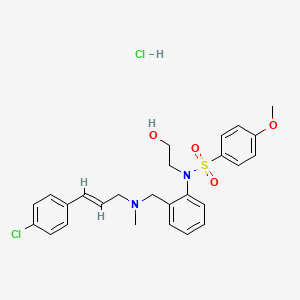
KN-93 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KN-93 hydrochloride is a potent inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMK II) with a Ki value of 0.37μM . It exerts its effect by competing for the calmodulin binding site of CaMK II with an IC50 value of 370nM . It has been used in various research areas including cell biology and cell signaling .
Molecular Structure Analysis
The molecular formula of KN-93 hydrochloride is C26H29ClN2O4S • HCl . It has a formula weight of 537.5 . The InChi Code is InChI=1S/C26H29ClN2O4S.ClH/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;/h3-16,30H,17-20H2,1-2H3;1H/b6-5+; .Physical And Chemical Properties Analysis
KN-93 hydrochloride appears as a solid . It has a molecular weight of 537.5 . It is soluble in DMSO and DMF to the extent of 10 mg/ml . It should be stored at -20°C .Scientific Research Applications
KN-93 is shown to reduce dopamine content in PC12h cells by modulating tyrosine hydroxylase phosphorylation, suggesting its role in studying neurotransmitter metabolism (Sumi et al., 1991).
It acts as a direct extracellular blocker of voltage-gated potassium channels, independent of its inhibition of CaMKII, which is valuable in studying ion channel regulation (Rezazadeh, Claydon, & Fedida, 2006).
In cardiomyocytes, KN-93 inhibits the rapid component of delayed rectifier potassium current (IKr), which is crucial for understanding cardiac arrhythmias (Hegyi et al., 2015).
KN-93's synthesis methods have been explored, highlighting its potential for scalable production and wider application in research (Bruno et al., 2010).
It has a potent inhibitory effect on human hepatic stellate cell proliferation, which is significant for studying liver diseases (An et al., 2007).
KN-93 reversibly inhibits inositol 1,4,5-trisphosphate receptor-mediated calcium signaling, useful for understanding intracellular calcium dynamics (Smyth et al., 2002).
It significantly inhibits gastric acid secretion in parietal cells, which can be leveraged in gastrointestinal research (Mamiya et al., 1993).
KN-93 rectifies arrhythmic phenotype in a model of catecholaminergic polymorphic ventricular tachycardia, emphasizing its therapeutic potential (Di Pasquale et al., 2013).
It inhibits cyclin D1/Cdk4 complexes in cells, aiding in understanding cell cycle regulation (Kahl & Means, 2004).
KN-93 inhibits NF-κB expression in PC12 cells after ischemia-reperfusion injury, providing insights into neuroprotective strategies (Dong, 2005).
Mechanism of Action
KN-93 hydrochloride is a selective inhibitor of CaMKII, competitively blocking CaM binding to the kinase . It does not affect the activities of PKA, PKC, MLCK, or Ca2±phosphodiesterase . It has been used to implicate roles for CaMKII in Ca2±induced Ca2+ release in cardiac myocytes, constitutive phosphorylation of 5-lipoxygenase in 3T3 cells, and Ca2±dependent activation of HIF-1α in colon cancer cells .
Safety and Hazards
KN-93 hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures including the use of protective gloves, eye protection, and face protection . It should be used only in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O4S.ClH/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;/h3-16,30H,17-20H2,1-2H3;1H/b6-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHMCQDBXQEIOK-IPZCTEOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one](/img/structure/B560097.png)

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)
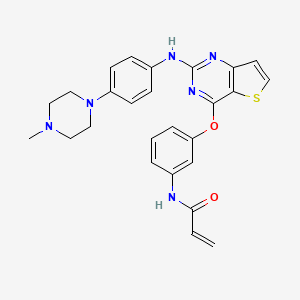
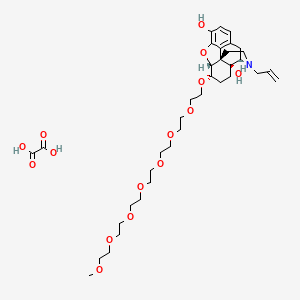
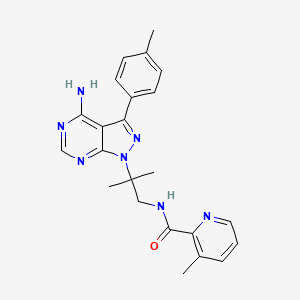
![6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine](/img/structure/B560111.png)


![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B560114.png)
